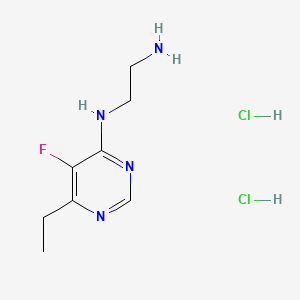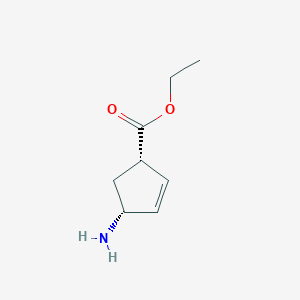
ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopentene ring with an amino group and an ester functional group, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentene derivative.
Amination: Introduction of the amino group is achieved through nucleophilic substitution or reductive amination.
Esterification: The carboxylate ester is formed by reacting the intermediate with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure selective reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Alcohols.
Substitution Products: Amides, esters.
科学的研究の応用
Ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- Ethyl (1S,4R)-1-cyano-2,2,3,3-tetraethoxy-4-phenylcyclobutanecarboxylate
- (1S,4R)-4-aminocyclopent-2-en-1-ylmethanol hydrochloride
Uniqueness
Ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h3-4,6-7H,2,5,9H2,1H3/t6-,7+/m1/s1 |
InChIキー |
XCDXTVQLNVHFOH-RQJHMYQMSA-N |
異性体SMILES |
CCOC(=O)[C@H]1C[C@H](C=C1)N |
正規SMILES |
CCOC(=O)C1CC(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)
![2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13514527.png)

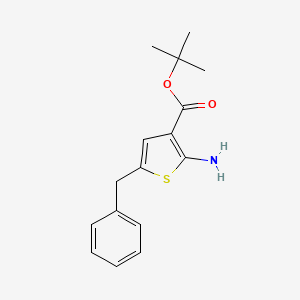
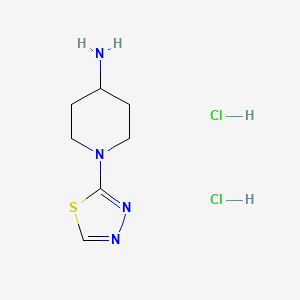

![rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)
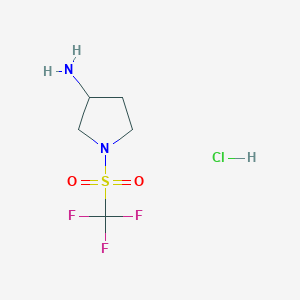
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B13514548.png)
